N(5)-Acetyl-L-ornithine is an N-acetylated amino acid, specifically the N(5)-acetyl derivative of the proteinogenic amino acid L-ornithine. [, , ] It acts as a key building block in the biosynthesis of various natural products, particularly microbial siderophores. [] Siderophores are small molecules with high affinity for iron, crucial for iron acquisition and transport in many microorganisms. []
N(5)-Acetyl-L-ornithine is an intermediate in the arginine biosynthesis pathway in some organisms, like Chlorella vulgaris, where it acts as a substrate for N-acetylornithine-glutamate transacetylase. [] This enzyme catalyzes the transfer of the acetyl group from N(5)-acetyl-L-ornithine to glutamate, forming acetylglutamate. []
N(5)-Acetyl-L-ornithine can be synthesized from L-ornithine using various protecting group strategies. [, ] One common approach involves protecting the α-amino and α-carboxyl groups of L-ornithine, followed by selective acetylation of the δ-amino group. []
Protection: N-Cbz-L-glutamic acid 1-tert-butyl ester, derived from L-glutamic acid, can be used as a starting material. [] The α-amino group can be protected with a carboxybenzyl (Cbz) group, and the α-carboxyl group can be protected as a tert-butyl ester. []
Reduction and Hydroxylation: The protected glutamic acid derivative is reduced to the corresponding alcohol, which is then treated with N-[(trichloroethoxy)carbonyl]-O-benzylhydroxylamine and diethyl azodicarboxylate and triphenylphosphine to introduce the N-hydroxy group. []
Acetylation and Deprotection: Selective acetylation of the δ-amino group followed by removal of the protecting groups yields N(5)-Acetyl-N(5)-hydroxy-L-ornithine. [] Treatment with EEDQ [2-ethoxy-N-(ethoxycarbonyl)-1,2-dihydroquinoline] can then be used for peptide coupling to generate albomycin-like peptides. []
Another approach involves utilizing N-Acetyl-L-glutamic γ-Semialdehyde, an intermediate in the metabolic pathway from L-glutamic acid to L-ornithine. [] This aldehyde can be enzymatically prepared from Nα-acetyl-l-ornithine and reacted with 4-benzyloxy(or methoxy)-phenylhydrazine. [] This reaction converts the aldehyde to N-acetyl-5-benzyloxy(or methoxy)-l-tryptophan, a precursor for 5-hydroxy-L-tryptophan, which can be further transformed into N(5)-Acetyl-L-ornithine. []
N(5)-Acetyl-L-ornithine is a derivative of the amino acid L-ornithine, which plays a crucial role in various biological processes, including the urea cycle and amino acid metabolism. This compound is particularly significant in microbial biochemistry and has been studied for its enzymatic interactions and potential applications in biotechnology.
N(5)-Acetyl-L-ornithine is primarily derived from the acetylation of L-ornithine, which can be synthesized through various microbial pathways. It is found in certain bacteria, such as Escherichia coli, where it is involved in the biosynthesis of arginine and proline. The compound can also be produced synthetically in laboratory settings.
N(5)-Acetyl-L-ornithine belongs to the class of amino acids and is categorized as an acylated amino acid. It is part of a broader group of compounds related to ornithine metabolism.
The synthesis of N(5)-Acetyl-L-ornithine can be achieved through several methods, primarily involving the acetylation of L-ornithine. One common approach is the use of acetic anhydride or acetyl chloride in the presence of a base, such as pyridine or triethylamine, to facilitate the reaction.
N(5)-Acetyl-L-ornithine has a molecular formula of C₆H₁₁N₃O₂. The structure features an acetyl group attached to the nitrogen atom at position 5 of the ornithine backbone.
N(5)-Acetyl-L-ornithine participates in various biochemical reactions, particularly hydrolysis catalyzed by specific enzymes such as acetylornithine deacetylase. This reaction converts N(5)-Acetyl-L-ornithine back into L-ornithine and acetate.
The mechanism by which N(5)-Acetyl-L-ornithine functions involves its role as a substrate for enzymatic reactions within metabolic pathways. Specifically, it serves as an intermediate in the biosynthesis of arginine and proline.
Studies indicate that N(5)-Acetyl-L-ornithine acts as a substrate for acetylornithine deacetylase, which hydrolyzes it to yield L-ornithine and acetate, thus playing a critical role in nitrogen metabolism.
N(5)-Acetyl-L-ornithine has several applications in scientific research:
The biosynthesis of N(5)-acetyl-L-ornithine occurs through evolutionarily divergent pathways across biological kingdoms:
Prokaryotic Systems: In Escherichia coli and other Enterobacteriaceae, N(5)-acetyl-L-ornithine is an obligate intermediate in the linear arginine biosynthesis pathway (Figure 1A). Glutamate is first acetylated at the α-amino group by N-acetylglutamate synthase (ArgA) to yield N-acetylglutamate. Sequential enzymatic reactions then convert this to N(5)-acetyl-L-ornithine, which undergoes hydrolytic deacetylation by acetylornithine deacetylase (ArgE) to release ornithine [9]. The E. coli ArgE enzyme is a metallohydrolase requiring di-zinc centers for activity, with catalytic mechanisms involving nucleophilic activation of water and transition-state stabilization [2].
Plant Systems: Arabidopsis thaliana synthesizes N(5)-acetyl-L-ornithine directly from ornithine via acetylation catalyzed by ornithine Nδ-acetyltransferase (NATA1). This jasmonate-inducible enzyme uses acetyl-CoA as the acetyl donor and exhibits strict regiospecificity for the ornithine δ-amino group. Kinetic studies reveal NATA1’s high affinity for ornithine (Kₘ = 0.8 mM) and allosteric activation by methyl jasmonate [3].
Alternative Microbial Pathways: Xanthomonads and Bacteroidetes employ a specialized route where N(5)-acetyl-L-ornithine is transcarbamylated to N-acetylcitrulline by acetylornithine transcarbamylase (ArgF'), bypassing conventional ornithine transcarbamylase reactions. This enzyme shows no activity toward non-acetylated ornithine, highlighting its substrate specificity [5].
Table 1: Enzymes Catalyzing N(5)-Acetyl-L-ornithine Biosynthesis and Modification
Organism | Enzyme | EC Number | Reaction Catalyzed | Cofactors/Metals |
---|---|---|---|---|
Escherichia coli | Acetylornithine deacetylase (ArgE) | 3.5.1.16 | Hydrolysis to ornithine + acetate | Di-Zn²⁺ center |
Arabidopsis thaliana | Ornithine Nδ-acetyltransferase (NATA1) | 2.3.1.- | Ornithine + acetyl-CoA → N(5)-acetyl-L-ornithine | None |
Xanthomonas campestris | Acetylornithine transcarbamylase (ArgF') | 2.1.3.- | N(5)-Acetyl-L-ornithine + carbamoyl-P → N-acetylcitrulline | None |
N(5)-Acetyl-L-ornithine occupies a pivotal position in nitrogen metabolism, interfacing with multiple biosynthetic and catabolic pathways:
Arginine Recycling: In the hepatic-renal axis, ornithine derived from N(5)-acetyl-L-ornithine (via deacetylation) enters the urea cycle. Mitochondrial ornithine transcarbamylase (OTC) combines ornithine with carbamoyl phosphate to form citrulline, which is subsequently converted to arginine in the cytosol via argininosuccinate synthase (ASS1) and lyase (ASL) [4] [10]. This pathway enables ammonia detoxification and arginine regeneration.
Polyamine Biosynthesis: Ornithine decarboxylase (ODC) diverts ornithine toward polyamine synthesis. Decarboxylation yields putrescine, which is sequentially converted to spermidine and spermine. These polyamines regulate DNA stability, protein synthesis, and cell proliferation. N(5)-acetyl-L-ornithine serves as an ornithine reservoir that can be rapidly mobilized for polyamine synthesis during growth or stress responses [10].
Plant Defense Metabolite: In Arabidopsis, methyl jasmonate induction of NATA1 triggers N(5)-acetyl-L-ornithine accumulation to 15% of total leaf amino acids. This depletes free ornithine and reduces the metabolic flux toward polyamines. Crucially, N(5)-acetyl-L-ornithine itself functions as an anti-herbivore compound: Aphids (Myzus persicae) fed N(5)-acetyl-L-ornithine-supplemented diets exhibit 50% reduced fecundity. The metabolite disrupts insect nitrogen metabolism without affecting bacterial pathogens, indicating selective toxicity [3].
The metabolic handling of N(5)-acetyl-L-ornithine reveals deep evolutionary conservation with lineage-specific adaptations:
Bacterial Conservation and Divergence: The ArgE deacetylase is universally conserved in proteobacteria, actinobacteria, and cyanobacteria utilizing the linear acetylated pathway for ornithine synthesis. Structural analyses of E. coli ArgE reveal a conserved TIM-barrel fold and di-zinc active site, with catalytic residues (His, Asp, Glu) invariant across >90% of sequenced bacterial homologs [2] [9]. However, Bacteroides and Xanthomonas species possess divergent ArgF' transcarbamylases that process N(5)-acetyl-L-ornithine without prior deacetylation—a pathway thought to have evolved before the divergence of Bacteroidetes and Proteobacteria [5].
Archaeal Variations: Thermophilic archaea like Sulfolobus solfataricus utilize the argE-dependent linear pathway for ornithine synthesis, indicating horizontal gene transfer from bacteria. Intriguingly, Thermococcus kodakarensis employs an ornithine aminotransferase that interconverts N(5)-acetyl-L-ornithine and glutamate semialdehyde, linking acetylornithine metabolism to proline biosynthesis [8] [9].
Eukaryotic Innovations: Plants have repurposed N(5)-acetyl-L-ornithine biosynthesis for ecological defense. Phylogenetic analysis shows NATA1 acetyltransferases emerging in the Brassicaceae lineage after divergence from Cleomaceae. This enzyme shares <30% identity with bacterial ornithine acetyltransferases but retains analogous catalytic motifs. The independent evolution of defense-related acetylation highlights metabolic plasticity [3].
Table 2: Distribution of N(5)-Acetyl-L-ornithine Pathways Across Organisms
Evolutionary Group | Representative Taxa | Biosynthetic Route | Primary Functional Role |
---|---|---|---|
Proteobacteria | Escherichia coli, Salmonella | ArgA → ArgE deacetylation | Ornithine supply for arginine synthesis |
Bacteroidetes/Xanthomonads | Bacteroides fragilis, Xanthomonas | ArgF' transcarbamylation | Direct precursor to N-acetylcitrulline |
Archaea | Sulfolobus solfataricus | ArgA → ArgE deacetylation | Ornithine synthesis under thermophily |
Plants (Brassicaceae) | Arabidopsis thaliana, Capsella rubella | NATA1 acetylation of ornithine | Chemical defense against herbivores |
Concluding PerspectivesN(5)-Acetyl-L-ornithine exemplifies how metabolic intermediates can evolve diverse physiological roles—from core nitrogen metabolism in microbes to ecological defense in plants. Its enzymatic handling reflects both deep evolutionary conservation (e.g., bacterial/archaeal ArgE) and lineage-specific innovations (e.g., plant NATA1). Future research should address unresolved questions, including the signaling mechanisms regulating NATA1 in plants and the structural basis of substrate discrimination by divergent transcarbamylases. Additionally, bacterial ArgE inhibitors represent untapped antibiotic opportunities, while plant N(5)-acetyl-L-ornithine induction could be exploited for crop protection [2] [3] [5].
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